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Compound of Interest

Compound Name:
2-Chloro-6-

(methylsulfonyl)benzo[d]thiazole

CAS No.: 3622-29-5

Cat. No.: B1370720

Get Quote

CAS Registry Number: 3622-29-5 Molecular Formula:

Molecular Weight: 247.72 g/mol Appearance: Off-white to pale yellow crystalline solid

Part 1: Executive Technical Summary
2-Chloro-6-(methylsulfonyl)benzo[d]thiazole is a high-value electrophilic scaffold used

primarily in the synthesis of sulfonamide-based bioactive agents. Its reactivity is defined by the

C2-chlorine atom, which serves as a leaving group for nucleophilic aromatic substitution (

), and the C6-methylsulfonyl group, which acts as a strong electron-withdrawing group (EWG),
enhancing the electrophilicity at the C2 position.

For researchers, the critical analytical challenge is distinguishing this compound from its

precursor, 2-amino-6-(methylsulfonyl)benzothiazole, and verifying the integrity of the sulfone

moiety during downstream derivatization.
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Understanding the synthesis is prerequisite to interpreting the spectra, as the most common

impurities are unreacted starting materials or hydrolysis byproducts (2-hydroxy derivatives).

Synthesis Workflow (Sandmeyer Protocol)
The standard industrial route involves the Sandmeyer reaction, converting the 2-amino

precursor to the 2-chloro derivative via a diazonium intermediate.
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Figure 1: Synthesis pathway highlighting the critical Sandmeyer step and potential hydrolysis

impurity.

Part 3: Spectroscopic Characterization[2]
Nuclear Magnetic Resonance (NMR)
The NMR profile is characterized by a distinct AMX aromatic spin system and a diagnostic

methyl singlet.

H NMR Data (DMSO-

, 400 MHz)
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Analyst Note: The chemical shift of the methyl sulfone (3.25 ppm) is a key purity marker. If you

observe a peak at ~2.5 ppm, it indicates DMSO solvent; if you see a broad singlet >7.0 ppm

that disappears with

shake, it indicates unreacted amine precursor.

C NMR Data (DMSO-

, 100 MHz)

Carbon Type
Shift (

, ppm)
Assignment

Aliphatic 44.2
Methyl carbon of sulfone (

).

Aromatic CH 122.5 C4 (Benzene ring).

Aromatic CH 125.8 C7 (Benzene ring).

Aromatic CH 127.4 C5 (Benzene ring).

Quaternary 136.5 C6 (Attached to Sulfone).

Quaternary 153.2
C3a/C7a (Bridgehead

carbons).

C-Cl 158.5

C2 (Thiazole ring). Diagnostic

quaternary carbon attached to

Cl and N.

Mass Spectrometry (MS)
The presence of Chlorine provides a definitive isotopic signature.
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Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray).

Molecular Ion (

): m/z 247.

Isotope Pattern: A characteristic 3:1 ratio between m/z 247 (

) and m/z 249 (

).

Fragmentation Pathway (EI):

m/z 247 (

): Parent ion.

m/z 212 (

): Loss of chlorine radical (minor).

m/z 168 (

): Loss of methylsulfonyl group (major fragmentation).

m/z 133: Benzothiazole core fragment.[2]

Infrared Spectroscopy (FT-IR)
IR is useful for rapid verification of the functional groups, particularly the sulfone.
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Wavenumber (

)
Vibration Mode Functional Group

1310 - 1330 Asymmetric Stretch
Sulfone (

)

1140 - 1160 Symmetric Stretch
Sulfone (

)

1050 - 1080 Stretch Aryl-Cl

1580 - 1600 Stretch C=N (Thiazole ring)

3050 - 3100 Stretch Aromatic C-H

Part 4: Quality Control & Self-Validation Protocol
To ensure the trustworthiness of your material, perform this 3-step validation:

Visual Check: The compound should be an off-white solid. A bright yellow or orange color

often indicates diazonium coupling impurities.

Solubility Test: Soluble in DMSO, DMF, and Chloroform. Poorly soluble in water.

The "Amine Test": Run a TLC (Hexane:EtOAc 7:3). The 2-chloro product (

) is less polar than the 2-amino precursor (

). If the spot at 0.3 persists, the Sandmeyer reaction was incomplete.

Analytical Logic Diagram
Use this flow to interpret your raw data:
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Figure 2: Analytical decision matrix for purity assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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